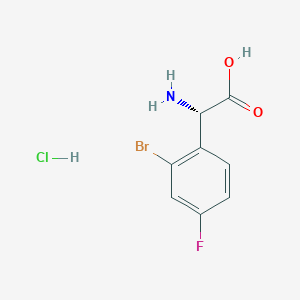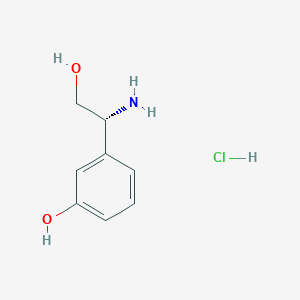
(S)-2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid hcl” is a chemical compound with the molecular formula C13H15BrFNO4 . It is a solid substance that is stored in dry conditions at a temperature between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15BrFNO4/c1-13(2,3)20-12(19)16-10(11(17)18)8-5-4-7(15)6-9(8)14/h4-6,10H,1-3H3,(H,16,19)(H,17,18)/t10-/m0/s1 . This code provides a detailed description of the molecule’s structure, including the positions of the bromine and fluorine atoms on the phenyl ring and the configuration of the chiral center.Physical And Chemical Properties Analysis
The compound has a molecular weight of 348.17 . It is a solid substance that is stored in dry conditions at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Structural Characterization
One research focus has been on synthesizing and characterizing novel compounds with similar structures, providing insights into their potential applications. For example, studies on monofluorinated small molecules, including ortho-fluorophenylglycine, have contributed to understanding their crystal structures and potential reactivity in further chemical syntheses (Burns & Hagaman, 1993). Furthermore, the synthesis of amino-3-fluorophenyl boronic acid from 4-bromo-2-fluoroaniline highlights its application in constructing glucose sensing materials (Das et al., 2003), indicating potential biomedical applications.
Reactivity and Applications in Materials Science
Research into halogen substituted phenylacetic acids, such as the comparative DFT study on their reactivity and acidity, sheds light on the fundamental properties that could influence their use in materials science and synthetic chemistry (Srivastava et al., 2015). Such insights are crucial for designing new materials with specific properties, including potential applications in electronics or as sensors.
Pharmaceutical Applications
The synthesis and in vitro anticancer activity of related compounds, such as 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid, have been investigated to develop new therapeutic agents (Liu Ying-xiang, 2007). This underscores the ongoing effort to harness the chemical properties of fluorophenyl compounds for medical use, especially in designing drugs with improved efficacy against various diseases.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
properties
IUPAC Name |
(2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO2.ClH/c9-6-3-4(10)1-2-5(6)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBZXNOVHSWDPF-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)C(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)Br)[C@@H](C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














